(S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides. Sulfinamides are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound features a chloropyridine moiety, which is often associated with biological activity, and a sulfinamide group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 6-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction may be catalyzed by a base such as triethylamine or sodium hydride, and solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted pyridines
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development.
Industry: Could be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyridine moiety could facilitate binding to specific sites, while the sulfinamide group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfonamide
- (S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-amine
Uniqueness
(S,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the chloropyridine and sulfinamide groups, which confer specific chemical reactivity and potential biological activity. Its structural features distinguish it from other similar compounds, making it a valuable entity for various applications.
Properties
Molecular Formula |
C10H13ClN2OS |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
(NE)-N-[(6-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)12-7-8-5-4-6-9(11)13-8/h4-7H,1-3H3/b12-7+ |
InChI Key |
GLAYHOYOVCQGJK-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=NC(=CC=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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